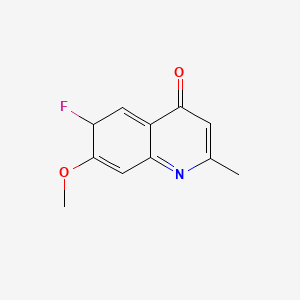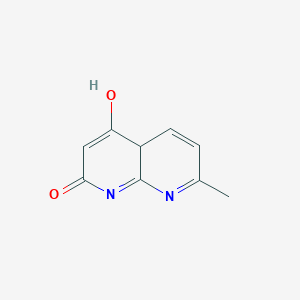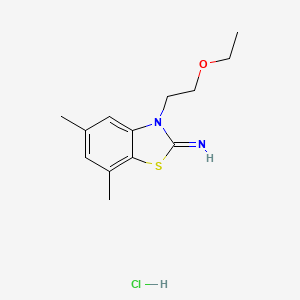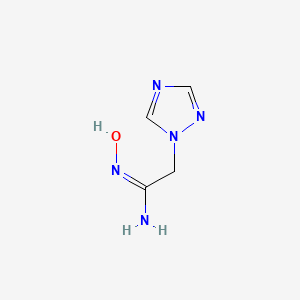
6-hydroxy-1,3-dimethyl-4aH-quinazolin-1-ium-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-hydroxy-1,3-dimethyl-4aH-quinazolin-1-ium-2,4-dione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their wide range of pharmacological activities, including antitumor, antiviral, antibacterial, anti-inflammatory, and antimalarial properties
Preparation Methods
The synthesis of 6-hydroxy-1,3-dimethyl-4aH-quinazolin-1-ium-2,4-dione can be achieved through various methods. One common approach involves the reaction of anthranilic acid with isocyanates, followed by cyclization . Another method includes the use of 2-aminobenzonitrile as a starting material, which undergoes a series of reactions including bromination and cyclization to form the desired product . Industrial production methods often employ these synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
6-hydroxy-1,3-dimethyl-4aH-quinazolin-1-ium-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form fused ring systems.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups or additional ring structures.
Scientific Research Applications
6-hydroxy-1,3-dimethyl-4aH-quinazolin-1-ium-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of various enzymes, making it a candidate for studying enzyme mechanisms and developing enzyme inhibitors.
Mechanism of Action
The mechanism of action of 6-hydroxy-1,3-dimethyl-4aH-quinazolin-1-ium-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The specific pathways involved depend on the biological context and the target enzymes or receptors.
Comparison with Similar Compounds
6-hydroxy-1,3-dimethyl-4aH-quinazolin-1-ium-2,4-dione can be compared with other quinazoline derivatives such as:
2,4-diaminoquinazoline: Known for its antimalarial activity.
4-hydroxyquinazoline: Used in the synthesis of various pharmaceuticals.
6-chloroquinazoline: Exhibits antibacterial properties.
What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C10H11N2O3+ |
|---|---|
Molecular Weight |
207.21 g/mol |
IUPAC Name |
6-hydroxy-1,3-dimethyl-4aH-quinazolin-1-ium-2,4-dione |
InChI |
InChI=1S/C10H10N2O3/c1-11-8-4-3-6(13)5-7(8)9(14)12(2)10(11)15/h3-5,7H,1-2H3/p+1 |
InChI Key |
PTJLRQALDIXERG-UHFFFAOYSA-O |
Canonical SMILES |
CN1C(=O)C2C=C(C=CC2=[N+](C1=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,6-Dicyclohexyl-5,5-dioxothieno[3,4-d][1,3]dioxol-2-one](/img/structure/B12344183.png)

![3-Methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]piperidine](/img/structure/B12344196.png)



![Benzenesulfinamide, 2,4,6-tris(1-methylethyl)-, [S(R)]-](/img/structure/B12344222.png)

![(2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-[(4-fluorophenyl)methylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12344233.png)



